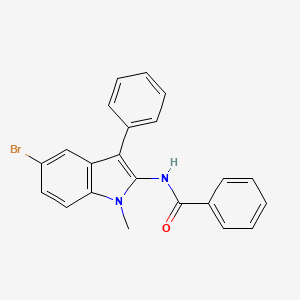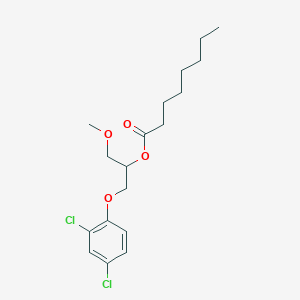![molecular formula C23H50NO3P B14515895 Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate CAS No. 62502-43-6](/img/structure/B14515895.png)
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and 1-(propylamino)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride, 2-ethylhexanol, and 1-(propylamino)butanol are added to a reaction vessel.
Reaction Conditions: The mixture is stirred at a temperature range of 15-25°C for 1-3 hours.
Removal of By-products: The generated hydrogen chloride gas is removed from the reaction vessel.
Temperature Increase: The temperature is raised to 40-70°C, and the reaction is continued for 1-4 hours.
Neutralization: An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.
Purification: The product is purified through washing, filtration, and distillation processes.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for phosphonate-binding proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a plasticizer, flame retardant, and in the production of surfactants
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Bis(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.
Bis(2-ethylhexyl) tetrabromophthalate: Employed as a flame retardant
Uniqueness
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a ligand and enzyme inhibitor sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62502-43-6 |
|---|---|
Molekularformel |
C23H50NO3P |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
1-[bis(2-ethylhexoxy)phosphoryl]-N-propylbutan-1-amine |
InChI |
InChI=1S/C23H50NO3P/c1-7-13-16-21(11-5)19-26-28(25,23(15-9-3)24-18-10-4)27-20-22(12-6)17-14-8-2/h21-24H,7-20H2,1-6H3 |
InChI-Schlüssel |
LFCKXVOTPALATK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(C(CCC)NCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


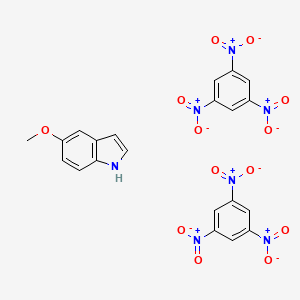
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
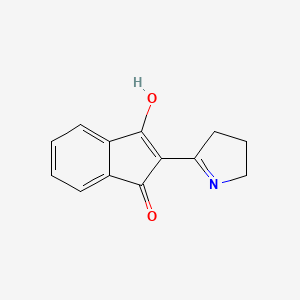
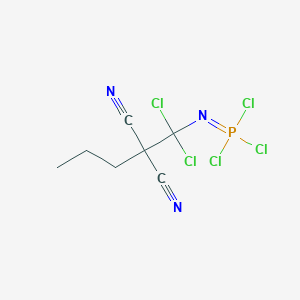
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
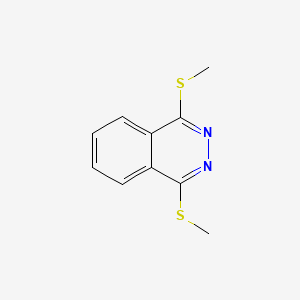

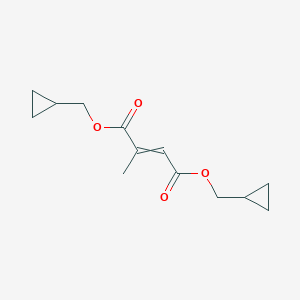
![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
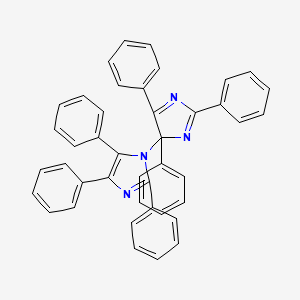
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
